2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-
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Overview
Description
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- is a complex organic compound with the molecular formula C23H27NO2 . This compound belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- involves several steps. One common synthetic route includes the reaction of a cyclopropylmethoxy derivative with a diphenylpropyl precursor under specific conditions. The reaction typically requires a catalyst and may involve multiple purification steps to achieve the desired product. Industrial production methods often employ large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group instead of the cyclopropylmethoxy group.
1-Ethyl-2-pyrrolidinone: Another similar compound with an ethyl group, used in various industrial applications. The uniqueness of 2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917964-58-0 |
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Molecular Formula |
C23H27NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27NO2/c1-23(26-17-18-14-15-18,20-11-6-3-7-12-20)22(19-9-4-2-5-10-19)24-16-8-13-21(24)25/h2-7,9-12,18,22H,8,13-17H2,1H3 |
InChI Key |
NXOFYZIVQPYRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)N3CCCC3=O)OCC4CC4 |
Origin of Product |
United States |
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